(3-Methylisoquinolin-7-yl)methanamine
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Overview
Description
(3-Methylisoquinolin-7-yl)methanamine is a chemical compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylisoquinolin-7-yl)methanamine can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method is the metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . These methods provide efficient routes to obtain the desired compound with good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Methylisoquinolin-7-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can result in various derivatives with different functional groups attached to the isoquinoline ring.
Scientific Research Applications
(3-Methylisoquinolin-7-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Methylisoquinolin-7-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of (3-Methylisoquinolin-7-yl)methanamine, isoquinoline, is a well-known heterocyclic aromatic compound with various applications in organic synthesis and medicinal chemistry.
3-Hydroxy-1-(7-hydroxy-6-methylisoquinolin-1-yl)propan-1-one: A similar compound with hydroxyl groups, which exhibits different chemical properties and biological activities.
3-Hydroxy-1-(7-methoxy-6-methylisoquinolin-1-yl)propan-1-one: Another related compound with methoxy groups, used in different research applications.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
(3-methylisoquinolin-7-yl)methanamine |
InChI |
InChI=1S/C11H12N2/c1-8-4-10-3-2-9(6-12)5-11(10)7-13-8/h2-5,7H,6,12H2,1H3 |
InChI Key |
YDOSZJZQXGAFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)CN)C=N1 |
Origin of Product |
United States |
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